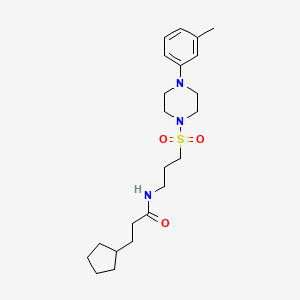
3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives have been extensively studied due to their potential pharmacological properties. For instance, N-sulfonated derivatives of (2-furoyl)piperazine have shown promising antibacterial activity with mild cytotoxicity, indicating their potential for drug development . Similarly, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have been designed for the inhibition of glycine transporter-1, which is a target for modulating neurotransmitter levels in the central nervous system .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various sulfonyl chlorides under controlled conditions. For example, the synthesis of N-sulfonated derivatives of (2-furoyl)piperazine was achieved by treating 2-furoyl-1-piperazine with different alkyl/aryl sulfonyl chlorides . In the context of glycine transporter-1 inhibitors, optimization of the benzamide and central ring components of the core scaffold was crucial for achieving in vivo activity . These methods could be relevant for the synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be modified with various substituents to achieve desired pharmacological properties. X-ray diffraction studies and exit vector plot analysis have been used to study the molecular geometry of related compounds, such as 3-((hetera)cyclobutyl)azetidines, which are analogues of piperazine . These techniques could be applied to analyze the molecular structure of "3-cyclopentyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)propanamide" to understand its conformational flexibility and potential interactions with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The N-sulfonated derivatives of (2-furoyl)piperazine, for example, were obtained through a reaction with sulfonyl chlorides . The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives involved multiple steps, including the conversion of starting materials through cyclization and substitution reactions . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis and further functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The antibacterial activity and cytotoxicity of these compounds are key properties that have been evaluated in the context of drug development . The hemolytic activity of new heterocyclic derivatives has also been assessed to determine their safety profile . These properties, along with solubility, stability, and reactivity, are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
作用机制
安全和危害
属性
IUPAC Name |
3-cyclopentyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-19-6-4-9-21(18-19)24-13-15-25(16-14-24)29(27,28)17-5-12-23-22(26)11-10-20-7-2-3-8-20/h4,6,9,18,20H,2-3,5,7-8,10-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIJPBANQAICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)
![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
![2-Amino-4-[(2-amino-2-carboxyethyl)sulfanyl]butanoic acid dihydrochloride](/img/structure/B3004555.png)
![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)
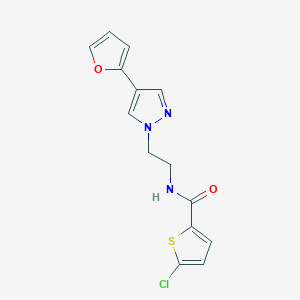
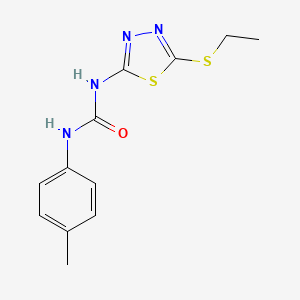
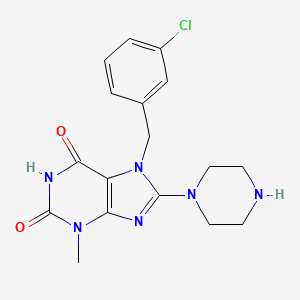
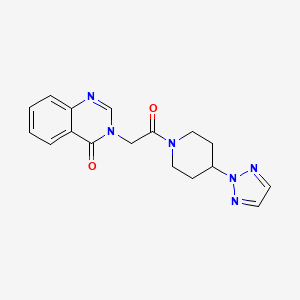
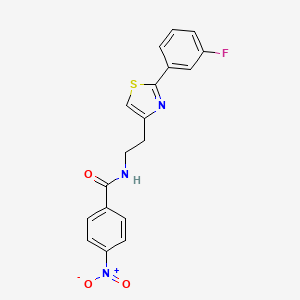


![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)